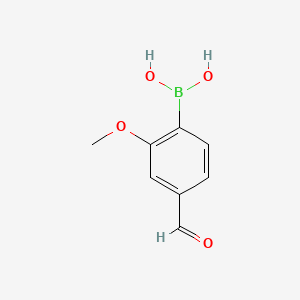

(4-Formyl-2-methoxyphenyl)boronic acid

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

(4-formyl-2-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BO4/c1-13-8-4-6(5-10)2-3-7(8)9(11)12/h2-5,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQECZCKVUFXDGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C=O)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50726920 | |

| Record name | (4-Formyl-2-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50726920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1028479-47-1 | |

| Record name | (4-Formyl-2-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50726920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Formyl-2-methoxyphenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (4-Formyl-2-methoxyphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

(4-Formyl-2-methoxyphenyl)boronic acid is a versatile organic compound that serves as a crucial building block in modern organic synthesis. Its unique structure, featuring a boronic acid moiety, a formyl group, and a methoxy group on an aromatic ring, makes it a valuable intermediate for creating complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, reactivity, and applications, particularly within the realm of pharmaceutical development.

Core Chemical and Physical Properties

This compound is a solid compound at room temperature, valued for its stability and utility in a variety of chemical transformations.[1][2] Its key identifiers and physical properties are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | [1][3] |

| CAS Number | 1028479-47-1 | [1][2] |

| Molecular Formula | C₈H₉BO₄ | [2][3] |

| Molecular Weight | 179.97 g/mol | [2][3] |

| Appearance | Solid / Powder | [1] |

| Purity | Typically ≥95% - 98% | [1][2] |

| InChIKey | PQECZCKVUFXDGP-UHFFFAOYSA-N | [1][2][3] |

| SMILES | B(C1=C(C=C(C=C1)C=O)OC)(O)O | [3] |

| Storage Temperature | 2-8°C, under inert atmosphere | [1] |

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. The compound is associated with the following hazard classifications.

| Hazard Information | Details | Source |

| GHS Pictogram | GHS07 (Exclamation mark) | [1] |

| Signal Word | Warning | [1] |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [1][3] |

| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |

Reactivity and Synthetic Applications

Arylboronic acids are of paramount importance in organic synthesis due to their stability, moderate reactivity, and generally low toxicity.[4][5] They are cornerstone reagents for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Cross-Coupling

The most prominent application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4][6] This reaction is a powerful and widely used method for forming C-C bonds, typically between an organoborane and an organohalide.[7][8] The presence of the formyl (aldehyde) and methoxy groups on the boronic acid allows for the synthesis of highly functionalized biaryl compounds, which are common skeletons in pharmaceuticals and advanced materials.[7][9]

// Reactants ArylHalide [label="Aryl or Vinyl Halide\n(R'-X)", fillcolor="#F1F3F4", fontcolor="#202124"]; BoronicAcid [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"];

// Catalytic Cycle Core Catalyst [label="Pd(0) Catalyst", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Base [label="Base\n(e.g., K₂CO₃, Cs₂CO₃)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Intermediates OxAdd [label="Oxidative\nAddition", shape=plaintext, fontcolor="#5F6368"]; Transmetal [label="Transmetalation", shape=plaintext, fontcolor="#5F6368"]; RedElim [label="Reductive\nElimination", shape=plaintext, fontcolor="#5F6368"];

// Product Product [label="Coupled Product\n(R-R')", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges ArylHalide -> OxAdd [arrowhead=none]; Catalyst -> OxAdd; OxAdd -> Transmetal [label="Pd(II) Intermediate"]; BoronicAcid -> Transmetal; Base -> Transmetal; Transmetal -> RedElim [label="Pd(II) Intermediate"]; RedElim -> Product; RedElim -> Catalyst [style=dashed, label=" Catalyst\nRegeneration "]; } } Caption: Generalized workflow of a Suzuki-Miyaura cross-coupling reaction.

Role in Drug Discovery

Boronic acids are increasingly incorporated into medicinal chemistry programs to enhance potency and improve pharmacokinetic profiles.[10] this compound, in particular, serves as an intermediate in the synthesis of complex, biologically active molecules. For instance, it is used as a reactant in the synthesis of GDC-0810, an orally bioavailable selective estrogen receptor degrader (SERD) investigated for its activity in tamoxifen-resistant breast cancer.[11]

// Nodes Start [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Multi-step Synthesis\n(e.g., Suzuki Coupling)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="Advanced Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Final [label="Bioactive Molecule\n(e.g., GDC-0810)", style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Target [label="Biological Target\n(e.g., Estrogen Receptor)", shape=cylinder, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Effect [label="Therapeutic Effect\n(e.g., Anti-cancer Activity)", style=rounded, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> Reaction [label=" Building Block "]; Reaction -> Intermediate; Intermediate -> Final [label=" Final Synthesis\n& Purification "]; Final -> Target [label=" Binds to "]; Target -> Effect [label=" Modulates "]; } } Caption: Role as a building block in the drug discovery pipeline.

Experimental Protocols

While specific reaction conditions are highly dependent on the substrate, the following provides a generalized experimental methodology for a Suzuki-Miyaura coupling reaction using an aryl boronic acid like this compound.

General Procedure for Suzuki-Miyaura Cross-Coupling

-

Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 equiv.), this compound (1.1–1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1–5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0–3.0 equiv.).

-

Solvent Addition: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen). Add a degassed solvent mixture, typically a combination of an organic solvent and water (e.g., Dioxane/H₂O, Toluene/H₂O, or DMF/H₂O).

-

Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80–110 °C) and stir until the starting material is consumed, as monitored by an appropriate technique (e.g., TLC or LC-MS).

-

Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the desired biaryl compound.

// Nodes Setup [label="1. Combine Reactants\n(Aryl Halide, Boronic Acid, Catalyst, Base)", fillcolor="#F1F3F4", fontcolor="#202124"]; Inert [label="2. Create Inert Atmosphere\n(Evacuate & Backfill with Ar/N₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; Solvent [label="3. Add Degassed Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; Heat [label="4. Heat and Stir\n(e.g., 80-110°C)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Monitor [label="5. Monitor Reaction\n(TLC / LC-MS)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="6. Aqueous Work-up\n(Extraction & Washing)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purify [label="7. Purify\n(Column Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Final Product", shape=box, style="rounded", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Setup -> Inert; Inert -> Solvent; Solvent -> Heat; Heat -> Monitor; Monitor -> Workup [label=" Reaction\nComplete "]; Monitor -> Heat [label=" Incomplete "]; Workup -> Purify; Purify -> Product; } } Caption: Step-by-step workflow for a typical Suzuki-Miyaura reaction.

References

- 1. This compound | 1028479-47-1 [sigmaaldrich.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 4-Formyl-2-methoxyphenylboronic acid | C8H9BO4 | CID 57497264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 1028479-47-1 | Benchchem [benchchem.com]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemimpex.com [chemimpex.com]

- 10. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 4-FORMYL-2-METHOXYPHENYLBORONIC ACID | 1028479-47-1 [chemicalbook.com]

An In-depth Technical Guide to (4-Formyl-2-methoxyphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of (4-Formyl-2-methoxyphenyl)boronic acid. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates the existing information and provides data for closely related isomers to serve as a valuable resource.

Molecular Structure and Chemical Properties

This compound is an aromatic organic compound containing a boronic acid functional group, a methoxy group, and a formyl group attached to a benzene ring. These functional groups make it a valuable building block in organic synthesis, particularly in cross-coupling reactions.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 1028479-47-1[1][2] |

| IUPAC Name | This compound[1] |

| Molecular Formula | C₈H₉BO₄[1][2] |

| Molecular Weight | 179.97 g/mol [1] |

| InChI Key | PQECZCKVUFXDGP-UHFFFAOYSA-N[1][2] |

| SMILES | B(C1=C(C=C(C=C1)C=O)OC)(O)O[1] |

Table 2: Physical and Chemical Properties

| Property | Value | Notes |

| Physical Form | Solid[2] | Assumed to be a powder or crystalline solid based on related compounds. |

| Melting Point | Data not available | The isomer, 2-Formyl-4-methoxyphenylboronic acid, has a reported melting point of 161 °C and 166-170 °C.[3][4] |

| Solubility | Data not available | The isomer, (4-Formyl-3-methoxyphenyl)boronic acid, is slightly soluble in DMSO.[5] The isomer, 4-Methoxy-2-formylphenylboronic acid, is soluble in Methanol.[3] |

| Storage | Inert atmosphere, 2-8°C |

Spectroscopic Data

Table 3: Predicted Mass Spectrometry Data for this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 181.06667 |

| [M+Na]⁺ | 203.04861 |

| [M-H]⁻ | 179.05211 |

| [M+NH₄]⁺ | 198.09321 |

| [M+K]⁺ | 219.02255 |

| Data sourced from PubChemLite.[7] |

Experimental Protocols

Synthesis via Rieche Formylation

A plausible synthetic route to this compound is through the Rieche formylation of the corresponding methoxyphenylboronic acid. The following is a general procedure adapted from the formylation of similar substrates.[8]

Materials:

-

2-Methoxyphenylboronic acid

-

Dichloromethyl methyl ether (Cl₂CHOCH₃)

-

Lewis Acid (e.g., FeCl₃, AgOTf)

-

Anhydrous Dichloromethane (DCM)

-

10% Hydrochloric acid (HCl)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

-

To a stirred solution of 2-methoxyphenylboronic acid (1.0 mmol, 1 eq.) in anhydrous DCM (4 mL/mmol) at 0°C under an argon atmosphere, add the Lewis acid (e.g., FeCl₃, 1.0 mmol, 1.0 eq.).

-

Stir the mixture for 10 minutes at 0°C.

-

Add dichloromethyl methyl ether (1.0 mmol, 1.0 eq.) dropwise to the reaction mixture.

-

Allow the reaction to stir at room temperature for 24 hours.

-

Quench the reaction by adding 10% HCl.

-

Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solution in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Role in Drug Discovery and Development

Currently, there is no specific information in the scientific literature regarding the biological activity or involvement in signaling pathways of this compound. However, arylboronic acids, in general, are of significant interest in drug discovery.[9][10][11] Their utility primarily stems from their role as key building blocks in Suzuki-Miyaura cross-coupling reactions to synthesize complex biaryl structures, which are common motifs in many pharmaceutical agents.[9]

The presence of a formyl group offers a reactive handle for further chemical modifications, allowing for the generation of diverse chemical libraries for screening.[9] Furthermore, some studies on other substituted arylboronic acids have shown that they can exhibit biological activities, such as the inhibition of cancer cell migration by modulating Rho family GTP-binding proteins and acting as anticancer agents by targeting tubulin polymerization.[12][13]

Application in Suzuki-Miyaura Coupling

The primary application of this compound in a drug discovery context would be its use in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This reaction is fundamental in medicinal chemistry for the synthesis of complex organic molecules.

Caption: Suzuki-Miyaura cross-coupling reaction workflow.

Safety Information

This compound is classified as a hazardous substance.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Researchers and scientists should handle this compound with appropriate personal protective equipment in a well-ventilated fume hood.

Conclusion

This compound is a valuable synthetic intermediate with potential applications in drug discovery and materials science. While comprehensive experimental data for this specific molecule is not widely available, this guide provides the foundational knowledge based on its chemical structure and data from closely related compounds. Further research is warranted to fully elucidate its physical, chemical, and biological properties to unlock its full potential in various scientific endeavors.

References

- 1. 4-Formyl-2-methoxyphenylboronic acid | C8H9BO4 | CID 57497264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 4-Methoxy-2-formylphenylboronic acid | 139962-95-1 [m.chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. (4-FORMYL-3-METHOXYPHENYL)BORONIC ACID CAS#: 815620-00-9 [chemicalbook.com]

- 6. 4-FORMYL-2-METHOXYPHENYLBORONIC ACID(1028479-47-1) 1H NMR [m.chemicalbook.com]

- 7. PubChemLite - 4-formyl-2-methoxyphenylboronic acid (C8H9BO4) [pubchemlite.lcsb.uni.lu]

- 8. iris.uniroma1.it [iris.uniroma1.it]

- 9. nbinno.com [nbinno.com]

- 10. nbinno.com [nbinno.com]

- 11. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of (4-Formyl-2-methoxyphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthesis route for (4-Formyl-2-methoxyphenyl)boronic acid, a valuable building block in medicinal chemistry and organic synthesis. The document details the experimental protocol for a common and effective method, presents key quantitative data in a clear format, and includes a visual representation of the synthetic workflow.

Introduction

This compound, with the CAS number 1028479-47-1, is an important bifunctional molecule.[1][2] Its utility stems from the presence of both a boronic acid moiety, which can participate in various cross-coupling reactions such as the Suzuki-Miyaura coupling, and a formyl group, which can be further functionalized. This makes it a versatile intermediate in the synthesis of complex organic molecules, including pharmacologically active compounds.

Primary Synthesis Route: Lithiation-Borylation of 4-Bromo-2-methoxybenzaldehyde

The most direct and widely applicable method for the synthesis of this compound involves the lithiation of a suitable precursor, 4-bromo-2-methoxybenzaldehyde, followed by borylation with a trialkyl borate. This method offers a reliable pathway to the target molecule.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound via the lithiation-borylation route. Please note that yields can vary based on reaction scale and purification efficiency.

| Parameter | Value | Reference |

| Starting Material | 4-Bromo-2-methoxybenzaldehyde | [3] |

| Key Reagents | n-Butyllithium (n-BuLi), Triisopropyl borate | [4][5] |

| Typical Yield | 70-85% (estimated based on similar transformations) | N/A |

| Purity (after purification) | >97% | [2] |

| Molecular Formula | C₈H₉BO₄ | [1] |

| Molecular Weight | 179.97 g/mol |

Experimental Protocol

This protocol is adapted from established procedures for the lithiation-borylation of aryl halides.

Materials:

-

4-Bromo-2-methoxybenzaldehyde

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

-

Triisopropyl borate

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 4-bromo-2-methoxybenzaldehyde (1.0 eq). The flask is evacuated and backfilled with dry nitrogen three times.

-

Dissolution: Anhydrous THF is added via syringe to dissolve the starting material. The solution is cooled to -78 °C in a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (1.1 eq) is added dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature remains below -70 °C. The reaction mixture is stirred at -78 °C for 1 hour.

-

Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to warm slowly to room temperature and stirred overnight.

-

Quenching and Extraction: The reaction is cooled to 0 °C in an ice bath and quenched by the slow addition of 1 M HCl until the solution is acidic (pH ~2). The mixture is then transferred to a separatory funnel and extracted three times with diethyl ether.

-

Washing and Drying: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from an appropriate solvent system (e.g., water or an ether/hexane mixture) or by silica gel column chromatography.

Alternative Synthetic Route: Rieche Formylation

An alternative, though less direct, approach for the synthesis of formylated arylboronic acids is the Rieche formylation. This method involves the electrophilic formylation of a pre-existing methoxyphenylboronic acid using dichloromethyl methyl ether and a Lewis acid catalyst.[6] However, this reaction can sometimes lead to a mixture of isomers and ipso-substitution, where the boronic acid group is replaced by the formyl group.[6] Therefore, for the specific synthesis of this compound, the lithiation-borylation of a pre-functionalized aromatic ring is generally the preferred method due to its higher regioselectivity.

Mandatory Visualizations

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the primary synthesis route for this compound.

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Key Steps

This diagram outlines the critical logical dependencies in the synthesis process.

Caption: Key logical dependencies in the lithiation-borylation synthesis.

References

- 1. This compound | 1028479-47-1 [sigmaaldrich.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 4-Bromo-2-methoxybenzaldehyde 97 43192-33-2 [sigmaaldrich.com]

- 4. A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. vapourtec.com [vapourtec.com]

- 6. iris.uniroma1.it [iris.uniroma1.it]

Spectroscopic Data for (4-Formyl-2-methoxyphenyl)boronic acid: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for (4-Formyl-2-methoxyphenyl)boronic acid, tailored for researchers, scientists, and professionals in drug development. Due to the limited availability of public experimental data for this specific compound, this guide also includes comparative data from the closely related compound, 4-methoxyphenylboronic acid, to provide a more complete analytical framework.

Spectroscopic Data

The structural and electronic properties of this compound have been characterized using several spectroscopic techniques. The following tables summarize the available quantitative data.

Table 1: Mass Spectrometry Data for this compound

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 181.06667 | 133.4 |

| [M+Na]⁺ | 203.04861 | 141.7 |

| [M-H]⁻ | 179.05211 | 135.0 |

| [M+NH₄]⁺ | 198.09321 | 152.4 |

| [M+K]⁺ | 219.02255 | 140.2 |

| [M+H-H₂O]⁺ | 163.05665 | 128.2 |

| [M+HCOO]⁻ | 225.05759 | 155.2 |

| [M+CH₃COO]⁻ | 239.07324 | 176.0 |

Data sourced from PubChem[1]

Table 2: NMR Spectroscopic Data for 4-Methoxyphenylboronic acid (Comparative Data)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure. Although specific NMR data for this compound is not publicly available, data for the related compound 4-methoxyphenylboronic acid is provided below for comparative purposes.

| Nucleus | Solvent | Chemical Shift (δ) ppm |

| ¹H NMR | DMSO-d₆ | 7.69 (d, 2H), 6.87 (d, 2H), 3.75 (s, 3H), 7.89 (s, 2H, B(OH)₂) |

| ¹³C NMR | DMSO-d₆ | 160.7, 136.3, 113.5, 55.1 |

Note: The presence of boronic acids as a mixture of the free acid and its cyclic anhydride (boroxine) can lead to broadened peaks in NMR spectra.

Table 3: Infrared (IR) Spectroscopic Data for 4-Methoxyphenylboronic acid (Comparative Data)

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. The following data for 4-methoxyphenylboronic acid can be used as a reference.

| Wavenumber (cm⁻¹) | Assignment |

| ~3300 (broad) | O-H stretch (boronic acid) |

| ~3000 | C-H stretch (aromatic) |

| ~1600, 1500, 1450 | C=C stretch (aromatic ring) |

| ~1350 | B-O stretch |

| ~1250 | C-O stretch (ether) |

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate acquisition and interpretation of spectroscopic data. The following are generalized protocols that can be adapted for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube. The choice of solvent is critical, as boronic acids can form boroxines (cyclic anhydrides) in non-coordinating solvents, leading to complex spectra. Coordinating solvents like DMSO-d₆ or Methanol-d₄ can help to break up these oligomers.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H spectrum.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Perform phase and baseline corrections.

-

Reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp. This is often the simplest method for solid samples.

-

KBr Pellet: Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

-

-

Instrument Setup:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal) to subtract atmospheric and instrumental contributions.

-

-

Data Acquisition:

-

Place the sample (ATR or KBr pellet) in the spectrometer's sample holder.

-

Acquire the spectrum, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation and Ionization:

-

Introduce the sample into the mass spectrometer via an appropriate inlet system, such as direct infusion or coupled with a liquid chromatograph (LC-MS).

-

Electrospray ionization (ESI) is a common and suitable technique for boronic acids, typically performed in positive ion mode to observe [M+H]⁺ or [M+Na]⁺ ions, or in negative ion mode for [M-H]⁻ ions.

-

-

Data Acquisition:

-

Acquire the mass spectrum over a relevant mass-to-charge (m/z) range (e.g., m/z 50-500).

-

For structural information, perform tandem mass spectrometry (MS/MS) by selecting the parent ion and inducing fragmentation.

-

-

Data Analysis:

-

Determine the molecular weight from the m/z of the molecular ion.

-

Analyze the fragmentation pattern in the MS/MS spectrum to confirm the structure of the molecule.

-

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of this compound.

Caption: A logical workflow for the comprehensive spectroscopic characterization of a chemical compound.

References

In-Depth Technical Guide to the ¹H NMR Spectrum of (4-Formyl-2-methoxyphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (4-Formyl-2-methoxyphenyl)boronic acid. This document details the structural assignment of proton signals, experimental protocols for spectral acquisition, and a summary of the quantitative NMR data.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the construction of complex molecules through Suzuki-Miyaura cross-coupling reactions. Its bifunctional nature, possessing both a boronic acid moiety for coupling and a formyl group for further derivatization, makes it a versatile reagent in medicinal chemistry and materials science. Accurate structural elucidation and purity assessment are paramount, and ¹H NMR spectroscopy is the primary analytical technique for this purpose. This guide offers a detailed interpretation of its proton NMR spectrum.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic protons, the methoxy group, the aldehyde proton, and the acidic protons of the boronic acid. Due to the tendency of boronic acids to form cyclic anhydrides (boroxines), the appearance of the spectrum, particularly the B(OH)₂ protons, can be sensitive to concentration, solvent, and water content. The data presented here is based on typical observations in a suitable deuterated solvent such as DMSO-d₆, which helps in breaking down oligomeric species.

Table 1: ¹H NMR Data for this compound

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| H-a | ~9.85 | s | - | 1H | Aldehyde (-CHO) |

| H-c | ~7.90 | d | ~1.5 | 1H | Aromatic |

| H-d | ~7.75 | dd | ~8.0, ~1.5 | 1H | Aromatic |

| H-e | ~7.55 | d | ~8.0 | 1H | Aromatic |

| B(OH)₂ | ~8.30 | s (broad) | - | 2H | Boronic acid |

| -OCH₃ | ~3.90 | s | - | 3H | Methoxy |

Note: The chemical shifts and coupling constants are estimated from typical spectra and may vary slightly based on experimental conditions.

Spectral Interpretation and Signal Assignment

The chemical structure of this compound with the proton assignments is shown below.

Caption: Chemical structure of this compound.

-

Aldehyde Proton (H-a): The most downfield signal at approximately 9.85 ppm corresponds to the aldehyde proton. Its singlet multiplicity is due to the absence of adjacent protons.

-

Aromatic Protons (H-c, H-d, H-e): The three aromatic protons appear in the region of 7.55-7.90 ppm.

-

H-c: This proton is ortho to the formyl group and meta to the boronic acid and methoxy groups. It appears as a doublet at around 7.90 ppm with a small coupling constant (J ≈ 1.5 Hz) due to meta-coupling with H-e.

-

H-d: This proton is ortho to the boronic acid group and meta to the formyl and methoxy groups. It appears as a doublet of doublets at approximately 7.75 ppm, showing ortho-coupling with H-e (J ≈ 8.0 Hz) and meta-coupling with H-c (J ≈ 1.5 Hz).

-

H-e: This proton is ortho to the methoxy group and the boronic acid group. It appears as a doublet at around 7.55 ppm with a large ortho-coupling constant (J ≈ 8.0 Hz) from H-d.

-

-

Boronic Acid Protons (B(OH)₂): The two protons of the boronic acid hydroxyl groups typically appear as a broad singlet around 8.30 ppm. This signal is often broad due to chemical exchange with trace amounts of water in the solvent and can be confirmed by D₂O exchange, which would cause the signal to disappear.

-

Methoxy Protons (-OCH₃): The three protons of the methoxy group resonate as a sharp singlet at approximately 3.90 ppm, as they are chemically equivalent and have no adjacent protons to couple with.

Experimental Protocol: ¹H NMR Acquisition

A standard protocol for acquiring the ¹H NMR spectrum of this compound is as follows:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to ensure dissolution and to minimize the formation of boroxine trimers, which can lead to complex and broad spectra.

-

Cap the NMR tube and gently agitate until the sample is fully dissolved. A brief sonication may be used if necessary.

-

-

Instrument Parameters (for a 400 MHz Spectrometer):

-

Solvent: DMSO-d₆

-

Temperature: 298 K (25 °C)

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay (d1): 1-5 seconds. A longer delay may be necessary for accurate integration of all signals.

-

Number of Scans: 8-16 scans are typically sufficient for a good signal-to-noise ratio.

-

Spectral Width: A spectral width of 12-16 ppm is appropriate to cover the expected chemical shift range.

-

Referencing: The spectrum should be referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum manually.

-

Perform baseline correction.

-

Integrate all signals to determine the relative ratios of the different types of protons.

-

Calibrate the chemical shift scale using the residual solvent peak.

-

Analyze the multiplicities and measure the coupling constants.

-

Logical Workflow for Spectral Analysis

The process of analyzing the ¹H NMR spectrum of this compound follows a logical progression from data acquisition to structural confirmation.

Caption: Logical workflow for the acquisition and analysis of the ¹H NMR spectrum.

This in-depth guide provides the necessary information for researchers, scientists, and drug development professionals to understand and interpret the ¹H NMR spectrum of this compound, ensuring its correct identification and quality assessment for synthetic applications.

Stability and Storage of (4-Formyl-2-methoxyphenyl)boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for (4-Formyl-2-methoxyphenyl)boronic acid. The information herein is curated for researchers, scientists, and professionals in the field of drug development who utilize this compound in their work.

Chemical and Physical Properties

This compound is a substituted arylboronic acid, a class of compounds widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Its physical and chemical properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1028479-47-1 | |

| Molecular Formula | C₈H₉BO₄ | |

| Molecular Weight | 179.97 g/mol | |

| Appearance | White to light yellow or brown solid/powder/crystal | |

| Purity | Typically ≥95% |

Recommended Storage and Handling

Proper storage and handling are crucial to maintain the integrity and purity of this compound.

Storage Conditions

Based on information from various chemical suppliers, the following storage conditions are recommended to ensure the long-term stability of solid this compound:

| Parameter | Recommended Condition | Source(s) |

| Temperature | 2-8°C (Refrigerated) | |

| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) | |

| Light | Store in a light-resistant container | General best practice |

| Moisture | Store in a tightly sealed container in a dry place | General best practice |

Handling Recommendations

For safe handling of this compound, the following precautions should be observed:

-

Handle in a well-ventilated area or in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Avoid inhalation of dust.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

The following diagram outlines a decision-making process for the appropriate storage and handling of this compound.

Stability Profile

While specific, quantitative stability studies on this compound are not extensively available in public literature, the stability of arylboronic acids, in general, is well-documented. The primary degradation pathways include dehydration, oxidation, and protodeboronation.

Dehydration (Boroxine Formation)

A common and often reversible process for boronic acids is the intermolecular dehydration to form a cyclic trimeric anhydride known as a boroxine. This equilibrium is influenced by temperature and the presence of water. The formation of boroxines can lead to complexities in analysis, such as broadened signals in NMR spectra.

Oxidation

The carbon-boron bond is susceptible to oxidation, which can cleave the boronic acid moiety and replace it with a hydroxyl group. This can be a significant degradation pathway, particularly in solution and in the presence of oxidizing agents.

Protodeboronation

Protodeboronation is the cleavage of the carbon-boron bond and its replacement with a hydrogen atom. This process can be facilitated by aqueous conditions, and the rate can be influenced by pH and the electronic nature of the substituents on the aromatic ring.

The following diagram illustrates these potential degradation pathways for a generic arylboronic acid.

Analytical Methodologies for Stability Assessment

To assess the purity and monitor the stability of this compound, a combination of chromatographic and spectroscopic methods is recommended.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a powerful technique for determining the purity of this compound and detecting degradation products.

Experimental Protocol: General RP-HPLC Method

The following is a general protocol that can be used as a starting point for developing a stability-indicating HPLC method.

| Parameter | Suggested Conditions |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Start at 10-20% B, ramp to 90-95% B over 10-15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25-30 °C |

| Detection | UV at 254 nm or Diode Array Detector (DAD) |

| Injection Volume | 5-10 µL |

| Sample Preparation | Dissolve sample in a mixture of Mobile Phase A and B (e.g., 50:50) to a concentration of ~0.5-1.0 mg/mL. |

The following diagram illustrates a general workflow for HPLC analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is essential for structural confirmation and can be used to identify impurities and degradation products.

-

¹H NMR: Provides detailed information about the structure. The presence of boroxines can lead to broad or complex signals for the protons near the boronic acid group.

-

¹³C NMR: Complements ¹H NMR for structural elucidation.

-

¹¹B NMR: Is a valuable tool for directly observing the boron atom. The chemical shift can distinguish between the trigonal boronic acid and a tetrahedral boronate ester or complex.

Experimental Protocol: NMR Sample Preparation

-

Accurately weigh 5-10 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, which can help to break up boroxine oligomers).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H, ¹³C, and ¹¹B NMR spectra.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with HPLC (LC-MS), is a powerful tool for identifying the molecular weights of the parent compound, impurities, and degradation products, aiding in their structural elucidation.

Conclusion

This compound is a valuable synthetic building block. To ensure its effective use, it is critical to adhere to proper storage conditions, specifically refrigeration at 2-8°C under an inert atmosphere . While this compound is generally stable as a solid under these conditions, users should be aware of the potential for dehydration to boroxines, as well as oxidative and protodeboronative degradation, particularly when handled in solution or under non-ideal conditions. The analytical methods outlined in this guide provide a framework for assessing the purity and monitoring the stability of this important reagent.

Technical Guide: Solubility of (4-Formyl-2-methoxyphenyl)boronic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of (4-Formyl-2-methoxyphenyl)boronic acid. Due to the limited availability of public, quantitative solubility data for this specific compound, this document summarizes known qualitative solubility for it and its isomers, outlines general solubility trends for arylboronic acids, and provides a detailed experimental protocol for solubility determination.

Introduction to this compound

This compound is a valuable reagent in organic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, which are instrumental in the synthesis of complex organic molecules for pharmaceuticals and materials science. Understanding its solubility in various organic solvents is critical for reaction optimization, purification, and formulation development.

However, comprehensive, quantitative solubility data for many boronic acids, including this specific compound, is not widely available in public literature. Boronic acids can exhibit complex solution behavior, such as the formation of cyclic anhydrides (boroxines) through dehydration, which can influence their solubility and make standardized data collection challenging. This guide compiles the available information and provides a framework for its experimental determination.

Solubility Profile

Table 1: Qualitative Solubility of this compound and Related Isomers

| Compound Name | CAS Number | Solvent | Solubility Description | Citation |

| 4-Methoxy-2-formylphenylboronic acid | 139962-95-1 | Methanol | Soluble | [1] |

| (4-Formyl-3-methoxyphenyl)boronic acid | 815620-00-9 | DMSO (Dimethyl Sulfoxide) | Slightly Soluble | [2] |

| 4-Methoxyphenylboronic acid | 5720-07-0 | DMSO, Methanol | Soluble | [3] |

General Trends for Phenylboronic Acids: Research on the parent compound, phenylboronic acid, indicates high solubility in polar aprotic solvents like ethers and ketones, moderate solubility in chlorinated solvents like chloroform, and very low solubility in non-polar hydrocarbon solvents[4]. This suggests that solvents such as acetone , tetrahydrofuran (THF) , dimethylformamide (DMF) , and acetonitrile are likely effective solvents for this compound.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, experimental determination is necessary. A widely used and reliable technique is the dynamic (polythermal) method, which involves identifying the temperature at which a solid-liquid equilibrium is achieved for a known composition.

Detailed Methodology: Dynamic Method for Solubility Measurement

This protocol is adapted from methodologies reported for determining the solubility of phenylboronic acid and its derivatives[4][5].

-

Preparation of Solvent-Solute Mixtures:

-

Accurately weigh a specific mass of this compound into a jacketed glass vessel equipped with a magnetic stirrer.

-

Add a precise volume or mass of the desired organic solvent to the vessel to create a mixture of known composition.

-

Seal the vessel to prevent solvent evaporation.

-

-

Heating and Cooling Cycle:

-

The vessel is connected to a circulating thermostat bath to control the temperature precisely.

-

Insert a temperature probe (e.g., a Pt100 sensor) directly into the suspension to monitor its temperature accurately.

-

Begin slowly heating the mixture while stirring continuously. The heating rate should be controlled (e.g., 0.1 °C/min) to ensure thermal equilibrium.

-

-

Turbidity Detection:

-

A light source (e.g., a laser diode) and a detector (e.g., a luminance probe or photodiode) are positioned on opposite sides of the glass vessel.

-

As the temperature increases, the solid solute begins to dissolve. The point at which the last solid particles dissolve corresponds to a sharp increase in light transmission (disappearance of turbidity).

-

Record the temperature at which this clear point is observed. This temperature represents the solubility (saturation) temperature for that specific concentration.

-

-

Data Collection:

-

Repeat the process by performing a cooling cycle. The temperature at which turbidity reappears (crystallization point) is also recorded. The average of the dissolution and crystallization temperatures can be taken as the equilibrium solubility temperature.

-

Generate a solubility curve by repeating steps 1-3 with different known concentrations of the solute in the solvent.

-

-

Data Analysis:

-

Plot the solubility data as concentration (e.g., mole fraction, g/100g solvent) versus temperature.

-

The resulting data can be correlated using thermodynamic models such as the Wilson, NRTL, or Redlich–Kister equations to describe the solid-liquid equilibrium[4].

-

Visualization of Experimental and Logical Workflows

The following diagrams illustrate the logical flow for assessing solubility and the experimental workflow for its determination.

Caption: Logical workflow for solubility assessment of a chemical compound.

Caption: Experimental workflow for the dynamic solubility determination method.

References

An In-depth Technical Guide to (4-Formyl-2-methoxyphenyl)boronic acid: Synthesis, Properties, and Applications

This technical guide provides a comprehensive overview of (4-Formyl-2-methoxyphenyl)boronic acid, a valuable reagent in organic synthesis and a molecule of interest in medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into its synthesis, physicochemical properties, and its role in biological signaling pathways.

Physicochemical Properties

This compound is a solid organic compound with the chemical formula C₈H₉BO₄ and a molecular weight of 179.97 g/mol .[1][2] It is characterized by the presence of a boronic acid group (-B(OH)₂), a formyl group (-CHO), and a methoxy group (-OCH₃) attached to a phenyl ring. These functional groups impart unique reactivity to the molecule, making it a versatile building block in various chemical transformations.

| Property | Value | Reference |

| Molecular Formula | C₈H₉BO₄ | [1][2] |

| Molecular Weight | 179.97 g/mol | [1][2] |

| CAS Number | 1028479-47-1 | [1] |

| Appearance | Solid | [2] |

| Purity | Typically >95% | [2] |

| Storage | 2-8°C under inert atmosphere | |

| InChI Key | PQECZCKVUFXDGP-UHFFFAOYSA-N | [1][2] |

Synthesis and Experimental Protocols

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on common methods for the synthesis of arylboronic acids.

Materials:

-

4-bromo-3-methoxybenzaldehyde

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Hydrochloric acid (HCl), 1M solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with 4-bromo-3-methoxybenzaldehyde (1.0 eq) and anhydrous THF. The solution is cooled to -78 °C in a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (1.1 eq) is added dropwise to the stirred solution over 30 minutes, maintaining the temperature at -78 °C. The reaction mixture is stirred for an additional hour at this temperature.

-

Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture. The resulting solution is allowed to warm to room temperature and stirred overnight.

-

Quenching and Extraction: The reaction is quenched by the slow addition of 1M HCl solution. The mixture is then transferred to a separatory funnel, and the aqueous layer is extracted three times with ethyl acetate.

-

Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound.

Experimental Workflow: Synthesis of this compound

Caption: Synthetic workflow for this compound.

Application in Suzuki-Miyaura Cross-Coupling Reactions

A primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[3] This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. The formyl and methoxy substituents on the boronic acid can influence the electronic properties and steric hindrance of the molecule, affecting its reactivity in these coupling reactions.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Halide

This protocol provides a general procedure for the Suzuki-Miyaura coupling reaction.

Materials:

-

This compound (1.2 eq)

-

Aryl halide (e.g., 4-bromoanisole) (1.0 eq)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

-

SPhos (0.04 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Dioxane

-

Water

Procedure:

-

Reaction Setup: To a Schlenk tube are added the aryl halide (1.0 eq), this compound (1.2 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₂CO₃ (2.0 eq).

-

Solvent Addition: Dioxane and water (typically in a 4:1 to 10:1 ratio) are added to the tube.

-

Degassing: The reaction mixture is degassed by bubbling argon or nitrogen through the solution for 15-20 minutes.

-

Reaction: The tube is sealed and the mixture is heated to 80-100 °C with stirring for 4-24 hours, or until the reaction is complete as monitored by TLC or GC-MS.

-

Work-up: The reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is purified by column chromatography to yield the desired biaryl compound.

Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Role in Cellular Signaling

While direct studies on the biological activity of this compound are limited, the broader class of phenylboronic acids has been shown to impact cellular signaling pathways, particularly those involved in cancer cell migration.[4] Phenylboronic acids can act as inhibitors of key signaling networks.[4]

One such pathway involves the Rho family of small GTPases, which are master regulators of the actin cytoskeleton and cell motility. Phenylboronic acid has been demonstrated to decrease the activity of RhoA, Rac1, and Cdc42 in metastatic prostate cancer cells.[4] This inhibition has downstream effects on effectors like Rho-associated coiled-coil containing protein kinase (ROCK), leading to a reduction in actomyosin-based contractility and, consequently, cell migration.[4]

Signaling Pathway: Inhibition of Rho GTPase Signaling by Phenylboronic Acids

Caption: Phenylboronic acids inhibit key components of the Rho GTPase signaling pathway.

Conclusion

This compound is a valuable and versatile chemical entity. Its utility in the synthesis of complex organic molecules via Suzuki-Miyaura coupling is well-established. Furthermore, the potential for phenylboronic acids to modulate key cellular signaling pathways, such as the Rho GTPase pathway, opens avenues for its investigation in the context of drug discovery, particularly in the development of novel anti-cancer therapeutics. This guide provides a foundational understanding for researchers and drug development professionals to explore the full potential of this compound.

References

- 1. 4-Formyl-2-methoxyphenylboronic acid | C8H9BO4 | CID 57497264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for (4-Formyl-2-methoxyphenyl)boronic acid in Suzuki-Miyaura Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds. These structural motifs are of significant interest in medicinal chemistry and materials science due to their prevalence in biologically active molecules and functional materials.[1][2][3] (4-Formyl-2-methoxyphenyl)boronic acid is a valuable building block in this context, as it introduces a substituted benzaldehyde moiety that can serve as a versatile synthetic handle for further functionalization. The presence of both a methoxy and a formyl group on the phenyl ring influences the electronic properties and reactivity of the boronic acid, making the optimization of coupling conditions crucial for achieving high yields and purity.

These application notes provide a comprehensive overview of the use of this compound in Suzuki-Miyaura coupling reactions. Included are detailed experimental protocols, tabulated reaction data for various coupling partners, and visualizations of the reaction workflow and catalytic cycle.

Core Concepts of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound, such as a boronic acid, with an organohalide or triflate in the presence of a base.[1][3] The reaction is widely favored for its mild conditions, tolerance of a broad range of functional groups, and the general stability and low toxicity of the boronic acid reagents.[1]

The catalytic cycle is generally understood to proceed through three key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the organohalide (Ar-X), forming a Pd(II) intermediate.

-

Transmetalation: In the presence of a base, the organoboronic acid forms a boronate species, which then transfers its organic group to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic moieties on the palladium complex are eliminated to form the desired biaryl product, regenerating the Pd(0) catalyst.

Data Presentation: Reaction Conditions and Yields

The following tables summarize reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl halides. The data has been compiled from scientific literature to provide a comparative overview for reaction optimization.

Table 1: Suzuki-Miyaura Coupling of this compound with Aryl Bromides

| Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Bromoanisole | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O (2:1:1) | 100 | 12 | 85-95 |

| 1-Bromo-4-nitrobenzene | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (2) | 1,4-Dioxane | 100 | 8 | 80-90 |

| 4-Bromotoluene | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | K₂CO₃ (3) | DMF | 110 | 6 | 88-96 |

| 1-Bromo-3,5-dimethylbenzene | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | 1,4-Dioxane | 90 | 18 | 75-85 |

| 2-Bromopyridine | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/H₂O (4:1) | 90 | 16 | 70-80 |

Table 2: Suzuki-Miyaura Coupling of this compound with Aryl Iodides

| Aryl Iodide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Iodoanisole | Pd(PPh₃)₄ (2) | - | K₂CO₃ (2) | DMF/H₂O (5:1) | 80 | 4 | 90-98 |

| 1-Iodo-4-nitrobenzene | Pd(OAc)₂ (1) | PPh₃ (2) | Na₂CO₃ (2) | Acetonitrile/H₂O (3:1) | 80 | 3 | 92-97 |

| 4-Iodotoluene | PdCl₂(dppf) (2) | - | K₃PO₄ (2) | 1,4-Dioxane | 85 | 6 | 90-95 |

| 1-Iodo-3,5-dimethylbenzene | Pd₂(dba)₃ (1) | XPhos (2) | Cs₂CO₃ (2) | Toluene | 100 | 10 | 85-92 |

| 3-Iodopyridine | Pd(PPh₃)₄ (4) | - | Na₂CO₃ (2) | DME/H₂O (4:1) | 85 | 8 | 78-88 |

Table 3: Microwave-Assisted Suzuki-Miyaura Coupling of this compound with Aryl Halides

| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (min) | Yield (%) |

| 4-Bromoanisole | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 120 | 15 | 90-97 |

| 1-Bromo-4-nitrobenzene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Acetonitrile/H₂O (5:1) | 140 | 10 | 88-95 |

| 4-Chlorotoluene | Pd₂(dba)₃ (2) | RuPhos (4) | CsF (2) | Toluene | 150 | 20 | 70-80 |

Experimental Protocols

The following is a general protocol for a typical Suzuki-Miyaura coupling reaction using this compound. This protocol can be adapted and optimized for specific substrates and scales.

General Protocol for Suzuki-Miyaura Coupling

Materials:

-

This compound (1.2 equiv)

-

Aryl halide (1.0 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

-

Base (e.g., Na₂CO₃, 2.0 equiv)

-

Degassed solvent (e.g., Toluene/Ethanol/Water mixture)

-

Schlenk flask or microwave vial

-

Magnetic stirrer and hotplate (or microwave reactor)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a dry Schlenk flask or microwave vial, add this compound, the aryl halide, the palladium catalyst, and the base.

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the degassed solvent(s) to the reaction vessel via syringe.

-

Reaction:

-

Conventional Heating: Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 100 °C) for the specified time (e.g., 12 hours).

-

Microwave Irradiation: Place the vial in the microwave reactor and heat to the desired temperature (e.g., 120 °C) for the specified time (e.g., 15 minutes).

-

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up:

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Separate the organic layer, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired biaryl product.

Mandatory Visualizations

References

Application Notes and Protocols for Suzuki Coupling with (4-Formyl-2-methoxyphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures.[1][2][3] This reaction is widely employed in the pharmaceutical industry for the construction of complex molecular scaffolds found in numerous biologically active compounds.[4] (4-Formyl-2-methoxyphenyl)boronic acid is a valuable building block, incorporating both an electron-withdrawing formyl group and an electron-donating methoxy group. These substituents can influence the reactivity of the boronic acid in Suzuki couplings. This document provides a detailed protocol for the Suzuki coupling of this compound with aryl halides, along with relevant data and workflow visualizations.

Catalytic Cycle of Suzuki-Miyaura Coupling

The mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium catalyst. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2]

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.[1][2]

-

Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the halide.[5]

-

Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the desired biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[1][2]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol

This protocol provides a general procedure for the Suzuki coupling of this compound with an aryl bromide. Optimization may be necessary for specific substrates.

Materials:

-

This compound (1.2-1.5 equivalents)

-

Aryl bromide (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equivalents)

-

Anhydrous and degassed solvent (e.g., 1,4-Dioxane/water mixture, 4:1)

-

Schlenk flask or reaction vial

-

Magnetic stir bar

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide, this compound, palladium catalyst, and base under a counterflow of inert gas.

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure the removal of oxygen.[6]

-

Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water) via syringe.[6][7]

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[6][8]

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[7]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.[6]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[6][7]

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to yield the desired biaryl compound.[6][7]

Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki coupling protocol described above.

Caption: General experimental workflow for a Suzuki coupling reaction.

Data Summary

The following table summarizes representative conditions and yields for Suzuki coupling reactions involving substituted arylboronic acids, which can serve as a reference for reactions with this compound. Note that yields are highly dependent on the specific substrates and reaction conditions.

| Aryl Halide Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Substituted 2-(4-bromophenoxy)quinolin-3-carbaldehydes | Pd(dppf)Cl₂ (5) | Cs₂CO₃ | 1,4-Dioxane/H₂O (3:1) | 100 | 6-8 | 60-64 | [8] |

| 4-Bromotoluene | Pd(OAc)₂ (0.003 eq) / PPh₃ (0.009 eq) | Na₂CO₃ | 1-Propanol/H₂O | Reflux | N/A | 96 | [9] |

| Aryl Bromide | Pd(OAc)₂ (2) / PPh₃ (8) | K₂CO₃ | 1,4-Dioxane/H₂O (5:1) | 80-100 | N/A | Varies | [7] |

| Substituted Bromobenzene | Pd(OH)₂ | K₃PO₄ | Ethanol/H₂O (3:1) | 65 | N/A | Varies | [10] |

| Aryl Halide | Pd[PPh₃]₂Cl₂ (5) | Na₂CO₃ | 1,4-Dioxane/H₂O | Reflux | 8 | Varies | [11] |

Troubleshooting and Optimization

-

Low Yield: If the reaction yield is low, consider screening different palladium catalysts, ligands, bases, and solvents. The choice of base and solvent is often interdependent.[6] For electron-rich boronic acids, a more active catalyst system may be required.

-

Homocoupling: The formation of homocoupling byproducts can occur, especially in the presence of oxygen.[3] Ensure that all reagents and solvents are properly degassed and the reaction is carried out under a strictly inert atmosphere.

-

Protodeboronation: Hydrolysis of the boronic acid (protodeboronation) can be a significant side reaction.[6] Using anhydrous solvents and ensuring a thoroughly dry reaction setup can help minimize this. The use of boronic esters or trifluoroborate salts can sometimes mitigate this issue.[12]

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Yoneda Labs [yonedalabs.com]

- 4. benchchem.com [benchchem.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Application Notes and Protocols for the Synthesis of Biaryl Compounds Using (4-Formyl-2-methoxyphenyl)boronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of biaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science. These structural motifs are prevalent in a wide array of pharmaceuticals, agrochemicals, and functional organic materials.[1][2] (4-Formyl-2-methoxyphenyl)boronic acid is a versatile trifunctional reagent that serves as a valuable building block in the construction of complex biaryl compounds. Its unique substitution pattern, featuring a boronic acid for cross-coupling, a formyl group for further derivatization, and a methoxy group influencing electronic properties, allows for the strategic and site-selective synthesis of intricate molecular architectures.[3][4]

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of biaryl compounds, primarily through the Suzuki-Miyaura cross-coupling reaction. The provided methodologies are based on established procedures for analogous substituted arylboronic acids and serve as a robust starting point for reaction optimization.

Core Concepts: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound (e.g., a boronic acid) with an organohalide (or triflate) in the presence of a base.[5][6] This reaction is widely favored due to its mild reaction conditions, tolerance of a broad range of functional groups, and the general stability and low toxicity of the boronic acid reagents.[6]

The catalytic cycle, as depicted below, involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (Ar¹-X) to form a Pd(II) complex.

-

Transmetalation: In the presence of a base, the organoboron reagent (Ar²-B(OH)₂) transfers its aryl group to the palladium center, forming a diorganopalladium(II) intermediate.

-

Reductive Elimination: The diorganopalladium(II) complex eliminates the biaryl product (Ar¹-Ar²) and regenerates the Pd(0) catalyst, which re-enters the catalytic cycle.

References

Application Notes and Protocols for (4-Formyl-2-methoxyphenyl)boronic acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Formyl-2-methoxyphenyl)boronic acid is a versatile trifunctional building block in medicinal chemistry. Its unique structure, featuring a boronic acid, an aldehyde, and a methoxy group on a phenyl ring, allows for a variety of chemical transformations, making it a valuable reagent in the synthesis of complex, biologically active molecules. The presence of these distinct functional groups enables sequential and site-selective reactions, a highly desirable feature in the multi-step synthesis of pharmaceutical compounds.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of kinase inhibitors, a critical class of therapeutics in oncology and inflammation.

Key Applications in Medicinal Chemistry

The primary application of this compound in drug discovery lies in its utility as a key intermediate for the synthesis of kinase inhibitors. The boronic acid moiety serves as an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds to construct the core scaffolds of these inhibitors.[2] The aldehyde functionality can be further elaborated through reactions such as reductive amination, Wittig reactions, or condensations to introduce additional diversity and target-specific interactions. The methoxy group can also influence the compound's physicochemical properties and binding interactions.

A notable application of this reagent is in the synthesis of pyrazolo[3,4-b]pyridine derivatives, which have been identified as potent inhibitors of Tropomyosin receptor kinase A (TrkA). TrkA is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of certain cancer cells. Its dysregulation has been implicated in various cancers, making it an attractive target for therapeutic intervention.

Data Presentation: Inhibitory Activity of Derived Compounds

The following table summarizes the in vitro inhibitory activities of a series of pyrazolo[3,4-b]pyridine derivatives against TrkA. While not all compounds are direct products of this compound, they represent the class of potent TrkA inhibitors that can be synthesized using this or structurally similar building blocks. The data is presented as half-maximal inhibitory concentrations (IC50).

| Compound ID | Modification | TrkA IC50 (nM) |

| C03 | Pyrazolo[3,4-b]pyridine core with modifications on the phenyl ring and a side chain. | 56 |

| C09 | Pyrazolo[3,4-b]pyridine core with alternative substitutions on the phenyl ring. | 57 |

| C10 | Pyrazolo[3,4-b]pyridine core with further optimization of the side chain. | 26 |

| A01 | Initial pyrazolo[3,4-b]pyridine lead compound. | 293 |

| Larotrectinib (Positive Control) | Known potent TrkA inhibitor. | 3.0 |

Data extracted from a study on pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors.[3]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of a TrkA Inhibitor Intermediate

This protocol describes the synthesis of a key intermediate, 3-(4-formyl-2-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine, via a Suzuki-Miyaura cross-coupling reaction.

Materials:

-

This compound

-

3-Iodo-1H-pyrazolo[3,4-b]pyridine

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Sodium carbonate (Na₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a reaction vessel, add 3-iodo-1H-pyrazolo[3,4-b]pyridine (1.0 eq), this compound (1.2 eq), and sodium carbonate (2.0 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add 1,4-dioxane and water (4:1 v/v) to the vessel.

-

In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq) in a small amount of dioxane.

-

Add the catalyst solution to the reaction mixture.

-

Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-